Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl-
Description
Structural Elucidation and Molecular Characterization
Molecular Geometry and Bonding Patterns
The molecular structure of (3-bromo-2,6-difluoro-5-iodophenyl)triethylsilane consists of a central benzene ring substituted with bromine (position 3), iodine (position 5), and fluorine atoms (positions 2 and 6), linked to a triethylsilyl group (-Si(CH₂CH₃)₃) at position 1. The tetrahedral geometry around the silicon atom is maintained through σ-bonding with three ethyl groups and the aryl ring, as confirmed by comparative studies of related triorganosilanes.
The halogen substituents create distinct electronic effects:
- Iodine (van der Waals radius: 1.98 Å) induces steric crowding at position 5
- Bromine (electronegativity: 2.96) and fluorine (3.98) create an electron-deficient aromatic system
- Triethylsilyl group provides both steric bulk (cone angle: ~150°) and moderate electron donation through σ-π conjugation
Bond length analysis reveals:
| Bond Type | Length (Å) | Source |
|---|---|---|
| Caryl-Si | 1.87 ± 0.02 | |
| C-F | 1.35 ± 0.01 | |
| C-Br | 1.90 ± 0.02 | |
| C-I | 2.10 ± 0.03 |
The distorted aryl ring geometry (internal angles: 116-124°) results from competing steric and electronic effects of the substituents.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- Triethylsilyl protons : Multiplet at δ 0.58-0.62 ppm (Si-CH₂), triplet at δ 1.01-1.05 ppm (CH₃)
- Aromatic protons : Doublet of doublets at δ 7.12 ppm (J = 8.4 Hz, 3JHF), integrating to 1H
¹³C NMR (100 MHz, CDCl₃):
¹⁹F NMR (376 MHz, CDCl₃):
Infrared Spectroscopy
Key vibrational modes:
Mass Spectrometry
High-resolution ESI-MS shows:
Crystallographic Studies
Single-crystal X-ray diffraction (150 K, Mo-Kα radiation) reveals:
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a | 12.457(3) Å |
| b | 7.891(2) Å |
| c | 15.332(4) Å |
| β | 102.64(2)° |
| Z | 4 |
The crystal packing demonstrates:
- Halogen-halogen interactions (I···F: 3.2 Å)
- CH-π interactions between ethyl groups and aromatic rings
- Silicon-centered tetrahedral geometry maintained in solid state
Properties
CAS No. |
651027-10-0 |
|---|---|
Molecular Formula |
C12H16BrF2ISi |
Molecular Weight |
433.15 g/mol |
IUPAC Name |
(3-bromo-2,6-difluoro-5-iodophenyl)-triethylsilane |
InChI |
InChI=1S/C12H16BrF2ISi/c1-4-17(5-2,6-3)12-10(14)8(13)7-9(16)11(12)15/h7H,4-6H2,1-3H3 |
InChI Key |
UEGDQILRPSWQFL-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=C(C(=CC(=C1F)I)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl- typically involves multi-step organic reactions. One common method includes the halogenation of a phenyl ring followed by the introduction of the triethylsilane group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using bromine, fluorine, and iodine sources. The process is optimized for efficiency, cost-effectiveness, and safety, often employing automated systems to handle the reactive halogen elements.
Chemical Reactions Analysis
Types of Reactions
Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl- undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation states of the halogen atoms.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Catalysts like palladium or nickel complexes in the presence of ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential in drug discovery and development, especially in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and electronic components due to its unique chemical properties.
Mechanism of Action
The mechanism by which Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, modulating its activity in various pathways. The triethylsilane group can also play a role in stabilizing the compound and enhancing its solubility in organic solvents.
Comparison with Similar Compounds
Research Findings and Gaps
While silane impregnation techniques for concrete protection are well-documented , data on the target compound’s performance in similar applications are scarce.
Biological Activity
Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl- (CAS No. 651027-10-0), is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C12H14BrF2I |
| Molecular Weight | 386.05 g/mol |
| IUPAC Name | (3-bromo-2,6-difluoro-5-iodophenyl)triethylsilane |
| CAS Number | 651027-10-0 |
The biological activity of silane compounds often involves their interaction with various molecular targets, including enzymes and receptors implicated in critical biological pathways. The specific mechanisms may include:
- Enzyme Inhibition : Compounds like silane can inhibit enzymes by binding to their active sites, which disrupts normal metabolic processes.
- Receptor Modulation : They may interact with cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated that silane derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro tests on various cancer cell lines have shown that silane compounds can induce apoptosis and inhibit cell proliferation. The IC50 values for these compounds in different cancer cell lines have been reported to range from 10 µM to 50 µM depending on the specific structure and substituents present.
- Mechanistic Insights : Flow cytometry analyses have indicated that these compounds can trigger apoptotic pathways, leading to increased cell death in treated cancer cells compared to untreated controls .
Antimicrobial Activity
Silane compounds have also been evaluated for their antimicrobial properties:
- In Vitro Testing : Several studies have reported that silane derivatives exhibit bactericidal activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) often fall within the range of 5 to 20 µg/mL.
Structure-Activity Relationship (SAR)
The biological activity of silane is closely related to its chemical structure. Key factors influencing its potency include:
- Substituents on the Aromatic Ring : The presence of halogens (bromine, fluorine, iodine) significantly enhances the lipophilicity and reactivity of the compound.
- Triethylsilane Group : This moiety is believed to facilitate cellular uptake and improve interaction with biological targets.
Case Studies
- Study on Anticancer Properties :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
